Vornorexant hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vornorexant hydrate, also known by its developmental code names ORN-0829 and TS-142, is an orexin antagonist medication under development for the treatment of insomnia and sleep apnea . It is a dual orexin OX1 and OX2 receptor antagonist (DORA) and is taken by mouth . The compound is designed to have a short half-life and duration to reduce next-day side effects like somnolence .
准备方法
The preparation of Vornorexant hydrate involves synthetic routes that include the formation of the oxazinane ring and the incorporation of the pyrazole and triazole moieties . The industrial production methods are currently under development by Taisho Pharmaceutical . Specific reaction conditions and detailed synthetic routes are proprietary and not publicly disclosed.
化学反应分析
Vornorexant hydrate undergoes several types of chemical reactions, primarily involving oxidation . The major circulating components in metabolic studies were the cleaved metabolites M10 and M12 in rats, and the unchanged form in dogs . Common reagents and conditions used in these reactions include human hepatocytes for in vitro metabolism studies .
科学研究应用
Vornorexant hydrate is primarily being researched for its applications in treating insomnia and sleep apnea . It has demonstrated sleep-inducing and sleep-maintenance effects in both pre-clinical and clinical studies . The compound’s pharmacokinetics, pharmacodynamics, and safety profile have been extensively studied in healthy Japanese participants
作用机制
Vornorexant hydrate exerts its effects by antagonizing the orexin receptors OX1 and OX2 . The orexin system plays a crucial role in regulating wakefulness and arousal. By blocking these receptors, this compound promotes sleep and reduces wakefulness . The main clearance mechanism of this compound is metabolism via multiple pathways by oxidation .
相似化合物的比较
Vornorexant hydrate is similar to other dual orexin receptor antagonists (DORAs) such as Seltorexant . this compound is unique in its design to have a short half-life and duration, reducing next-day side effects like somnolence . Other similar compounds include investigational sleep drugs that target the orexin system .
属性
分子式 |
C23H24FN7O3 |
---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |
InChI 键 |
UFULGSDLQZYMCH-FTBISJDPSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
规范 SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。